molecular formula C12H15NO3S B13946485 Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate

Cat. No.: B13946485
M. Wt: 253.32 g/mol
InChI Key: DXHLYXTXFFEHHH-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate is a thiophene-based ester derivative featuring a cyclopentanecarboxamido substituent at the 3-position of the thiophene ring. This article synthesizes data from structurally related compounds to infer trends and differences.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

methyl 3-(cyclopentanecarbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C12H15NO3S/c1-16-12(15)10-9(6-7-17-10)13-11(14)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

DXHLYXTXFFEHHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while reduction can produce dihydrothiophenes .

Scientific Research Applications

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

The 3-position substituent significantly influences the properties of thiophene-2-carboxylate derivatives. Below is a comparative analysis:

Compound 3-Position Substituent Molecular Weight (g/mol) Key Features
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate (Target Compound) Cyclopentanecarboxamido ~253.3 (calculated) Amide group; potential for hydrogen bonding; increased lipophilicity due to cyclopentane
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate Methylsulfonamido 235.3 Sulfonamide group; polarizable; higher solubility in polar solvents
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate Amino + 5-(3-methoxyphenyl) 263.3 (calculated) Aromatic methoxy group; electron-rich thiophene core; intermediate in synthesis
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Hydroxy (benzo[b]thiophene fused) 208.23 Fused benzene ring; hydroxyl group enhances acidity and potential for derivatization

Key Observations :

  • The cyclopentanecarboxamido group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to sulfonamido or hydroxy derivatives .
  • Amino-substituted analogs (e.g., ) are often intermediates in drug synthesis, leveraging microwave-assisted reactions for efficient derivatization.

Physical Properties

Limited data for the target compound necessitates extrapolation from analogs:

Property Target Compound Methyl 3-(Methylsulfonamido) Analogue Methyl 3-Hydroxybenzo[b]thiophene
Melting Point (°C) Not reported Not reported 107–108
Solubility Likely low in water Moderate in polar solvents Low (hydroxy group may enhance in basic pH)
Stability Stable under inert conditions Stable but may decompose under heat Sensitive to oxidation due to fused benzene

Notes:

  • The hydroxybenzo[b]thiophene derivative (mp 107–108°C) suggests that fused aromatic systems increase crystallinity compared to non-fused thiophenes.
  • The target compound’s amide group may improve thermal stability relative to sulfonamido or amino analogs.

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